molecular formula C12H12O3S B8304197 Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate

Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate

Cat. No.: B8304197
M. Wt: 236.29 g/mol
InChI Key: SSZZXFYMVSXHBF-UHFFFAOYSA-N
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Description

Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their diverse applications in medicinal chemistry and material science. This compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxybenzo[b]thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Gewald reaction or other condensation reactions. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of ethyl 6-methoxybenzo[b]thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6-position and the ethyl ester at the 3-position can affect its interactions with other molecules and its overall stability.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules, and its potential biological activities make it an interesting target for medicinal chemistry research.

Properties

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl 6-methoxy-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C12H12O3S/c1-3-15-12(13)10-7-16-11-6-8(14-2)4-5-9(10)11/h4-7H,3H2,1-2H3

InChI Key

SSZZXFYMVSXHBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C1C=CC(=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

306 g Polyphosphoric acid (Riedel-de-Haen 04101) are heated up to 70° C. Then 250 ml chlorobenzene are added, followed by a solution of 50.5 g (0.2 Mol) of crude 3-(3-methoxy-phenylsulfanyl)-2-oxo-propionic acid ethyl ester in 280 ml chlorobenzene. The mixture is heated up to 112° C. for 4 h. From the resulting 2-phasic hot mixture, the yellow-brownish upper layer is sucked off. The black lower phase is extracted by 3 portions of 250 ml boiling toluene. The upper layer and the 3 toluene extracts are combined and concentrated in vacuo (→crude 1). The residue from the black lower phase is hydrolysed in 7 l water. Extraction with 2 portions of CH2Cl2 gives more material (→crude 2). Both batches (crude 1 & 2) are combined and diluted with CH2Cl2, water and sat. NaHCO3. The aq. phase is separed off and extracted twice with CH2Cl2. The organic layers are washed twice with water and brine, dried (Na2SO4) and concentrated. Column chromatography (SiO2; hexane/CH2Cl2 9:1→7:3→1:1) and crystallization from hexane at −20° C. gives the title compound: m.p.: 68-69° C.; TLC(hexane/acetone 4:1): Rf=0.47.
[Compound]
Name
Polyphosphoric acid
Quantity
306 g
Type
reactant
Reaction Step One
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50.5 g
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reactant
Reaction Step Two
Quantity
280 mL
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solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

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